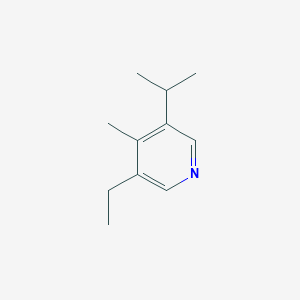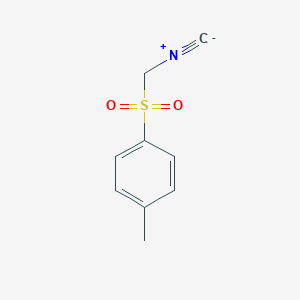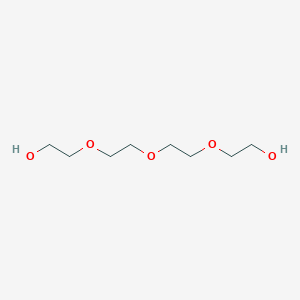
Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound is distinguished by its unique substitution pattern, which includes ethyl, isopropyl, and methyl groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) can be achieved through various methods, including multistep synthesis involving Friedel-Crafts acylation, reduction, and nitration reactions . The specific conditions for each step, such as the choice of catalysts, solvents, and temperatures, are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure cost-effectiveness and scalability. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high efficiency and product quality.
化学反应分析
Types of Reactions: Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 2-Methyl-5-ethylpyridine
- 4-Methyl-2-ethylpyridine
- 3-Isopropyl-5-methylpyridine
Comparison: Compared to these similar compounds, Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) exhibits unique chemical properties due to its specific substitution pattern
属性
CAS 编号 |
131666-16-5 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC 名称 |
3-ethyl-4-methyl-5-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-5-10-6-12-7-11(8(2)3)9(10)4/h6-8H,5H2,1-4H3 |
InChI 键 |
PPMKRYUCHPPYBO-UHFFFAOYSA-N |
SMILES |
CCC1=CN=CC(=C1C)C(C)C |
规范 SMILES |
CCC1=CN=CC(=C1C)C(C)C |
同义词 |
Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)





